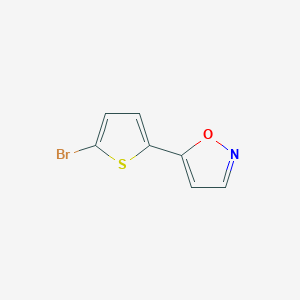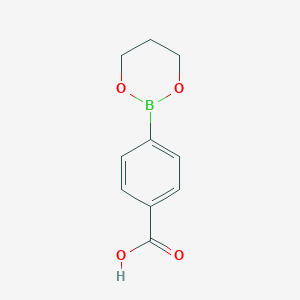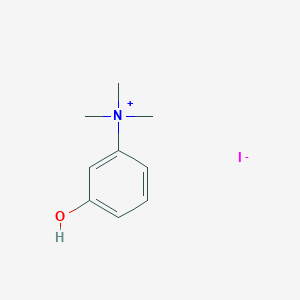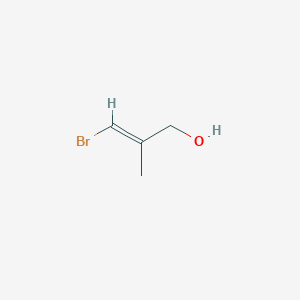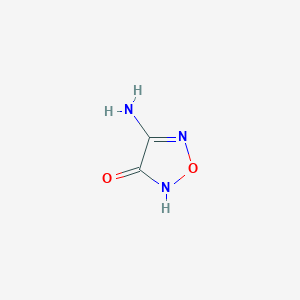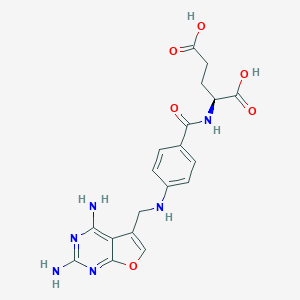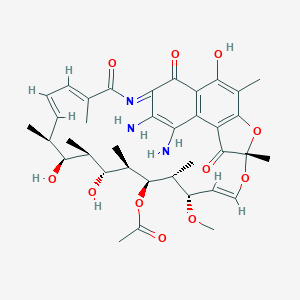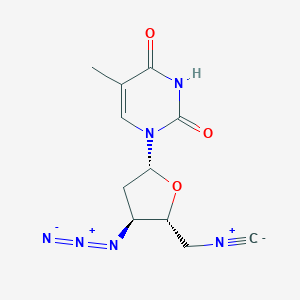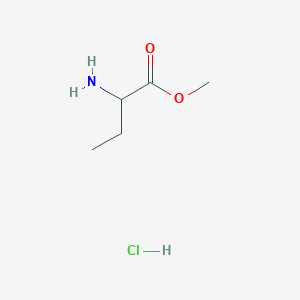
Methyl 2-aminobutanoate hydrochloride
描述
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific acids with methanol in the presence of a dehydrating agent such as thionyl chloride. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting the corresponding acid with methanol and thionyl chloride under controlled temperature conditions to yield a high purity product with a total yield of 98% . This suggests that a similar approach could be used for synthesizing methyl 2-aminobutanoate hydrochloride, with the potential for high yields under optimized conditions.
Molecular Structure Analysis
Vibrational spectroscopy and molecular docking studies are common techniques used to analyze the molecular structure of compounds. In the case of 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, a complete vibrational analysis was carried out using Gaussian03W software, and the optimized molecular structure was obtained . This indicates that computational methods can be effectively used to predict and analyze the molecular structure of methyl 2-aminobutanoate hydrochloride.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of methyl 2-aminobutanoate hydrochloride. However, they do discuss the reactivity of similar compounds. For example, chlorination reactions and the effects of different solvents and reagents on the properties of the products are explored . These studies can provide a foundation for understanding how methyl 2-aminobutanoate hydrochloride might react under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from spectroscopic data and computational analyses. The electronic properties, such as the band gap energy and charge transfer, can be analyzed from UV-Vis spectra and theoretical calculations . NMR spectroscopy can provide information on the chemical shielding effect of atoms in a molecule . These techniques could be applied to methyl 2-aminobutanoate hydrochloride to determine its properties.
科学研究应用
Enzymatic Hydrolysis and Synthesis of Amino Acids
Methyl 2-aminobutanoate hydrochloride has been studied for its potential in enzymatic hydrolysis processes. It has been used as a precursor in the synthesis of d- and l-3,3-difluoro-2-amino acids and their derivatives. The enzymatic hydrolysis of derivatives of Methyl 2-aminobutanoate hydrochloride by subtilisin has led to separable mixtures of corresponding 3,3-difluoro-l-amino acids or N-acetylamino acids and the unchanged 3,3-difluoro d-amino esters or N-acetylamino esters. Such processes highlight the chemical's importance in the preparation of optically pure and enantiomerically enriched amino acids, crucial in various fields, including pharmaceuticals and material science (Ayi, Guedj & Septe, 1995).
Organic Synthesis and Alkylation
Methyl 2-aminobutanoate hydrochloride is also involved in the field of organic synthesis, particularly in the alkylation of β-aminobutanoates. The compound has been used in various methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives. The versatility of this compound in forming products with different configurations and its involvement in producing enantiomerically pure derivatives underlines its significance in organic synthesis and medicinal chemistry (Seebach & Estermann, 1987).
Bioactive Compound Synthesis
Further, Methyl 2-aminobutanoate hydrochloride has been utilized in the synthesis of bioactive compounds. The compound has been instrumental in the preparation of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized and tested for their cytotoxicity against various human tumor cell lines. These findings demonstrate the compound's potential in the synthesis of new anticancer drugs (Basu Baul, Basu, Vos & Linden, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, Methyl 2-aminobutanoate hydrochloride is part of the synthesis process of various pharmacologically active compounds. It's involved in the preparation of compounds like N-(α-bromoacyl)-α-amino esters and their derivatives, which, after rigorous testing, have shown a low level of cytotoxicity and absence of antibacterial and anti-inflammatory activity, making them beneficial for incorporation into prodrugs (Yancheva et al., 2015).
安全和危害
属性
IUPAC Name |
methyl 2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534598 | |
| Record name | Methyl 2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminobutanoate hydrochloride | |
CAS RN |
7682-18-0 | |
| Record name | Butanoic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7682-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


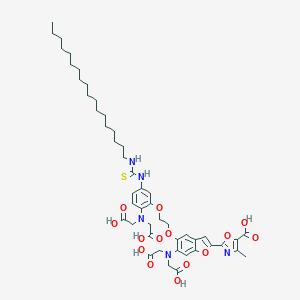
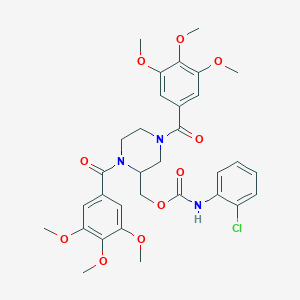
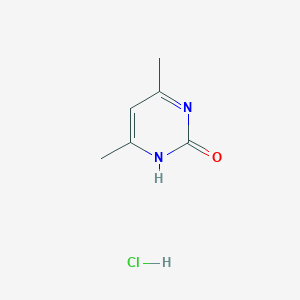
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
